(2-(p-Tolyl)pyrimidin-4-yl)methanamine
Description
(2-(p-Tolyl)pyrimidin-4-yl)methanamine is a pyrimidine derivative featuring a methanamine group at the 4-position and a para-methylphenyl (p-Tolyl) substituent at the 2-position of the pyrimidine ring. The p-Tolyl group likely enhances lipophilicity, influencing binding interactions and pharmacokinetics compared to other substituents.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[2-(4-methylphenyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-10(5-3-9)12-14-7-6-11(8-13)15-12/h2-7H,8,13H2,1H3 |
InChI Key |
DVZXZYVSGZVSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)pyrimidin-4-yl)methanamine typically involves the reaction of p-tolyl-substituted pyrimidine derivatives with appropriate amine reagents. One common method involves the condensation of p-tolyl-substituted pyrimidine with formaldehyde and ammonia or a primary amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of (2-(p-Tolyl)pyrimidin-4-yl)methanamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(p-Tolyl)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(2-(p-Tolyl)pyrimidin-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(p-Tolyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes key structural and functional differences among related pyrimidin-4-yl methanamine derivatives:
Spectroscopic Differentiation
NMR Spectroscopy :
IR Spectroscopy :
- IR can differentiate tautomeric forms (e.g., 4-hydroxycoumarin vs. 2-hydroxychromone) , suggesting utility in identifying substituent-dependent hydrogen bonding in pyrimidines.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (2-(p-Tolyl)pyrimidin-4-yl)methanamine, and how is structural purity validated?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyrimidine precursors under controlled conditions. For example, analogs like (2-(p-Tolyl)oxazol-4-yl)methanamine are synthesized via condensation reactions with yields exceeding 80%, followed by purification using column chromatography . Structural confirmation relies on H NMR (e.g., δ 8.58 ppm for amine protons) and C NMR (e.g., δ 161.8 ppm for pyrimidine carbons), complemented by LCMS for molecular ion detection (e.g., m/z 742 [M+H]+ in related compounds) .
Q. What analytical techniques are critical for characterizing (2-(p-Tolyl)pyrimidin-4-yl)methanamine in academic research?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying substituent positions and amine functionality. For instance, H NMR can resolve aromatic protons (δ 7.38 ppm for p-Tolyl groups) and methanamine protons (δ 4.01 ppm) . High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) ensures purity, while mass spectrometry confirms molecular weight .
Advanced Research Questions
Q. How do steric and electronic effects of the p-Tolyl group influence the reactivity of (2-(p-Tolyl)pyrimidin-4-yl)methanamine in derivatization reactions?
- Methodological Answer : The p-Tolyl group introduces steric hindrance and electron-donating effects, impacting nucleophilic substitution or cross-coupling reactions. For example, bulky substituents like cyclopentyl analogs require optimized reaction temperatures (e.g., 0–25°C) to prevent steric clashes during amide bond formation . Computational modeling (e.g., DFT calculations) can predict reactive sites, validated experimentally via regioselective functionalization .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR shifts) across different batches of (2-(p-Tolyl)pyrimidin-4-yl)methanamine?
- Methodological Answer : Batch-to-batch variability may arise from residual solvents or tautomeric equilibria. Standardized protocols include:
- Deuterated solvent consistency (e.g., DMSO-d6 for amine proton resolution) .
- Controlled pH during sample preparation to stabilize tautomers .
- Cross-validation with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
Q. How can the biological activity of (2-(p-Tolyl)pyrimidin-4-yl)methanamine derivatives be systematically optimized for target engagement?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to hydrophobic enzyme pockets .
- Modifying the methanamine moiety to improve solubility (e.g., hydrochloride salt formation) .
- Screening against fungal or bacterial models using MIC assays, as demonstrated for pyrimidine carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
